Methcillin
Description
Historical Development and Initial Antimicrobial Significance of Methicillin (B1676495)
The development of methicillin in the late 1950s by Beecham was a crucial step in the ongoing battle against bacterial infections. It was introduced into clinical practice in the UK in 1959. mdpi.comnih.gov
Emergence as a Penicillinase-Resistant Beta-Lactam Antibiotic
Methicillin was specifically designed to overcome the primary mechanism of resistance to penicillin: the production of beta-lactamase enzymes (also known as penicillinase) by bacteria. mdpi.comwikipedia.org These enzymes hydrolyze the beta-lactam ring, the core structural component of penicillin, rendering the antibiotic inactive. mdpi.comwikipedia.org Methicillin's chemical structure, featuring a sterically bulky ortho-dimethoxyphenyl side chain, made it a poor substrate for many beta-lactamases, allowing it to remain effective against penicillinase-producing strains of Staphylococcus aureus. rcsb.org Like other beta-lactam antibiotics, methicillin inhibits bacterial cell wall synthesis by binding to and inhibiting transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). wikipedia.org
Early Spectrum of Activity against Gram-Positive Bacteria
Initially, methicillin was used to treat infections caused by susceptible Gram-positive bacteria. wikipedia.orgrcsb.org Its primary target was Staphylococcus aureus, particularly strains that had developed resistance to penicillin through the production of penicillinase. wikipedia.orgwikidoc.org It also showed activity against other Gram-positive bacteria such as Staphylococcus epidermidis, Streptococcus pyogenes, and Streptococcus pneumoniae. wikipedia.org
The Pivotal Role of Methicillin in the Genesis of Antimicrobial Resistance Studies
Despite its initial success, the clinical use of methicillin was soon challenged by the emergence of resistant strains, most notably Staphylococcus aureus.
Discovery and Early Reports of Methicillin-Resistant Staphylococcus aureus (MRSA)
The first reports of Staphylococcus aureus isolates resistant to methicillin emerged in 1961 in the United Kingdom, less than a year after the antibiotic's introduction. mdpi.comnih.govwikipedia.orgnih.gov Professor Patricia Jevons at Colindale Laboratories in London is credited with discovering the first methicillin-resistant Staphylococcus aureus (MRSA) in October 1960. mrsaactionuk.net Early reports of MRSA in American hospitals followed in 1968. mrsaactionuk.net
Interestingly, later research using whole-genome sequencing of early MRSA isolates suggested that MRSA may have emerged as early as the mid-1940s, predating the clinical use of methicillin. mdpi.comnih.govnih.govresearchgate.net This research indicates that the widespread use of earlier beta-lactams like penicillin may have selected for S. aureus strains already carrying the mecA gene, which confers methicillin resistance. nih.govresearchgate.net
Global Impact of MRSA on Microbiological and Public Health Research
The emergence and spread of MRSA had a profound and lasting impact on microbiological and public health research. MRSA became a significant challenge globally, disseminating rapidly in healthcare settings and later emerging in the community. mdpi.comwikipedia.org Its ability to cause difficult-to-treat infections, including skin and soft tissue infections, pneumonia, and bloodstream infections, led to increased morbidity and mortality. mdpi.comwikipedia.orgmdpi.com
The rise of MRSA highlighted the urgent need for a deeper understanding of antimicrobial resistance mechanisms, bacterial evolution, and transmission dynamics. Research efforts intensified to identify the genetic basis of methicillin resistance, which was found to be primarily mediated by the mecA gene located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). mdpi.comnih.govwikipedia.orgdovepress.com The mecA gene encodes for Penicillin-Binding Protein 2a (PBP2a), an altered transpeptidase with low affinity for most beta-lactam antibiotics, allowing the bacteria to synthesize cell walls even in the presence of these drugs. mdpi.comnih.govwikipedia.orgdovepress.com
The global spread of MRSA necessitated enhanced infection control measures and spurred research into new diagnostic methods and alternative treatment strategies. mdpi.com The increasing prevalence of MRSA also underscored the limitations of existing antibiotics and the continuous evolutionary capacity of bacteria to develop resistance.
Structure
3D Structure
Properties
IUPAC Name |
6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXTJLFIWVMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859047 | |
| Record name | 6-(2,6-Dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms of Methicillin Action and Bacterial Resistance
Elucidation of Methicillin's Molecular Mechanism of Action
The molecular mechanism of methicillin's action centers on its interaction with key bacterial enzymes involved in peptidoglycan synthesis. wikipedia.orgbcm.edunih.gov
Interaction with Bacterial Penicillin-Binding Proteins (PBPs)
Bacterial cell wall synthesis involves enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgbritannica.combcm.edumdpi.comrcsb.org These are transpeptidases and transglycosylases located in the bacterial cell membrane that catalyze the final stages of peptidoglycan assembly. wikipedia.orgbcm.edumdpi.comrcsb.orgresearchgate.net Methicillin (B1676495) and other beta-lactam antibiotics are structural analogs of the D-alanyl-alanine portion of the peptidoglycan precursor. wikipedia.org Methicillin binds covalently to the active site of PBPs, specifically to a serine residue, forming a stable acyl-enzyme complex. biorxiv.org This binding event inhibits the transpeptidation reaction catalyzed by the PBPs. wikipedia.orgcdc.govbcm.edunih.govnih.govwikidata.orgwikipedia.org Staphylococcus aureus typically possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4. mdpi.comresearchgate.netnih.gov Methicillin binds to these native PBPs, thereby inhibiting their function in cell wall synthesis. pnas.org
Inhibition of Peptidoglycan Transpeptidation and Cell Wall Synthesis
The primary function of the transpeptidase activity of PBPs is to cross-link the linear peptidoglycan polymer chains, forming a mesh-like structure that provides the cell wall's strength and rigidity. wikipedia.orgbcm.edumdpi.comrcsb.orgresearchgate.net By binding to and inhibiting PBPs, methicillin prevents this crucial cross-linking process. wikipedia.orgcdc.govbcm.edunih.govnih.govwikidata.orgwikipedia.org The inhibition of peptidoglycan transpeptidation leads to a weakened cell wall, which can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. rcsb.orgresearchgate.net Studies have shown that methicillin treatment can lead to the appearance of perforating holes throughout the cell wall and result in plasmolysis and misshapen septa in S. aureus. pnas.org
Structural Basis for Beta-Lactamase Resistance of Methicillin
Methicillin was specifically designed to be resistant to inactivation by beta-lactamases (also known as penicillinases), enzymes produced by some bacteria that hydrolyze the beta-lactam ring of susceptible penicillins, rendering them inactive. wikipedia.orgbritannica.complos.org The resistance of methicillin to beta-lactamase is attributed to the presence of a bulky ortho-dimethoxyphenyl group directly attached to the side-chain carbonyl group of the penicillin nucleus. wikipedia.orgplos.org This steric hindrance near the beta-lactam ring prevents beta-lactamase enzymes from effectively binding to and hydrolyzing the crucial beta-lactam ring structure, thus preserving methicillin's antibacterial activity against beta-lactamase-producing strains. wikipedia.orgplos.org
Molecular Mechanisms of Methicillin Resistance in Staphylococcus aureus (MRSA)
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) is a significant challenge in treating bacterial infections. bcm.edunih.govwikipedia.orgmdpi.comnih.gov The primary mechanism of methicillin resistance in S. aureus involves the acquisition of a novel penicillin-binding protein. cdc.govbcm.edumdpi.comresearchgate.netnih.govwikipedia.orgnih.govmdpi.comnih.govamr-insights.eutaylorandfrancis.comdovepress.complos.org
The Role of the mecA Gene and Penicillin-Binding Protein 2a (PBP2a)
High-level resistance to methicillin and other beta-lactam antibiotics in MRSA is predominantly mediated by the expression of an acquired penicillin-binding protein, PBP2a (also referred to as PBP2'). britannica.comcdc.govmdpi.comrcsb.orgresearchgate.netnih.govwikipedia.orgnih.govmdpi.comnih.govtaylorandfrancis.complos.orgwikidoc.org PBP2a is encoded by the mecA gene. cdc.govresearchgate.netnih.govwikipedia.orgnih.govnih.govamr-insights.eutaylorandfrancis.comdovepress.comwikipedia.org Unlike the native S. aureus PBPs, PBP2a exhibits a significantly lower affinity for beta-lactam antibiotics, including methicillin. wikipedia.orgcdc.govbcm.edumdpi.comnih.govwikipedia.orgnih.govmdpi.comtaylorandfrancis.complos.orgwikipedia.orgmikrobiyolbul.org This low affinity means that PBP2a can continue to catalyze the transpeptidation reactions necessary for peptidoglycan synthesis and cell wall construction even in the presence of beta-lactam concentrations that would inhibit the native PBPs. wikipedia.orgmdpi.comwikipedia.orgnih.govmdpi.complos.orgwikipedia.org PBP2a effectively takes over the essential cell wall synthesis functions when the native PBPs are inactivated by the antibiotic. mdpi.comnih.govnih.govwikipedia.orgmdpi.com
Research findings highlight the difference in binding interactions between methicillin and native PBPs compared to PBP2a. Studies involving molecular docking have shown varying binding energies and hydrogen bond formations. biorxiv.orgsoeagra.com While specific values can vary depending on the study and methodology, the general principle is that beta-lactams bind less effectively to PBP2a's active site due to its structural conformation, which can be described as a "closed conformation" that is less accessible to beta-lactams compared to the active sites of susceptible PBPs. nih.govrcsb.org
| Protein Target | Ligand | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Source |
| PBP2a | Methicillin | -64.12 | 5 | biorxiv.org |
| PBP2 | Methicillin | -34.53 | 7 | biorxiv.org |
| PBP3 | Methicillin | -71.93 (with Oxacillin) | 6 (with Oxacillin) | biorxiv.org |
Note: Binding energy values are approximate and can vary based on experimental or computational methods. The value for PBP3 with Methicillin was not directly available in the source, but data for Oxacillin (B1211168), another penicillinase-resistant penicillin, was provided for comparison. biorxiv.org
Genetic Acquisition of mecA and Its Homologs
The mecA gene is not native to Staphylococcus aureus but is acquired through horizontal gene transfer. researchgate.netnih.govwikipedia.orgnih.govamr-insights.eudovepress.comwikipedia.orgfrontiersin.orgoup.com The mecA gene is typically located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). researchgate.netnih.govnih.govwikipedia.orgplos.orgnih.govamr-insights.euwikipedia.orgfrontiersin.orgoup.comwikipedia.org SCCmec elements are variable genetic structures that contain the mecA gene and genes encoding site-specific recombinases (ccr genes) that facilitate the excision and integration of the element into the bacterial chromosome. nih.govfrontiersin.orgwikipedia.org The integration commonly occurs at a specific site in the S. aureus chromosome known as the SCCmec attachment site (attB), located at the end of an open reading frame (orfX). nih.govfrontiersin.org
The origin of the mecA gene is believed to be from other staphylococcal species, with evidence suggesting that Staphylococcus sciuri may have been an evolutionary precursor. researchgate.netnih.govdovepress.comwikipedia.orgfrontiersin.orgoup.com Homologs of mecA, such as mecB and mecC, have also been identified in other staphylococcal species and can confer beta-lactam resistance. mdpi.comnih.govplos.org The acquisition of SCCmec elements by methicillin-susceptible S. aureus strains is a key event in the evolution and spread of MRSA. nih.govoup.com
Low Affinity of PBP2a for Beta-Lactam Antibiotics
A central feature of methicillin resistance is the significantly lower affinity of PBP2a for beta-lactam antibiotics compared to the native PBPs in susceptible strains. mdpi.comnih.govraybiotech.compnas.org While beta-lactam antibiotics efficiently acylate and inactivate the native staphylococcal PBPs at concentrations well below those required to inhibit growth, PBP2a remains largely unaffected. pnas.org This low affinity allows PBP2a to maintain its transpeptidase activity and continue catalyzing the cross-linking of peptidoglycans, thereby ensuring the survival of the bacterium in the presence of the antibiotic. nih.govmdpi.compnas.org Structural studies of PBP2a have revealed that its active site is sterically restricted, which contributes to its poor binding and acylation by most beta-lactams. researchgate.net
Functional Compensation by PBP2a in Cell Wall Synthesis
In the presence of beta-lactam antibiotics that inhibit the native PBPs, PBP2a functionally compensates for the loss of their transpeptidase activity. nih.govmdpi.compnas.org PBP2a can take over the essential task of peptidoglycan biosynthesis, allowing the bacteria to continue building their cell wall. nih.govmdpi.compnas.org While PBP2a can function as a single transpeptidase in cell wall synthesis, the peptidoglycan produced in the presence of methicillin may exhibit a reduced degree of cross-linking compared to that synthesized by susceptible strains. pnas.orgasm.orgresearchgate.net Despite this, the limited cross-linking facilitated by PBP2a is sufficient to ensure cell survival in the presence of the antibiotic. researchgate.net Studies suggest that PBP2a may cooperate functionally with native PBPs, such as PBP2 (through its transglycosylase domain), in synthesizing the cell wall under antibiotic pressure. pnas.orgasm.org Furthermore, bacterial cell wall fragments can bind to PBP2a, causing a conformational change that makes its active site more accessible for cell wall cross-linking, a mechanism that helps shield the active site from beta-lactam inhibition while allowing its physiological function. nih.gov
Regulation of mecA Gene Expression and PBP2a Production
The expression of the mecA gene and the subsequent production of PBP2a are subject to complex regulatory mechanisms. nih.govwikipedia.orgresearchgate.netnih.gov This regulation is crucial for the bacterium to manage the metabolic cost of producing PBP2a and to fine-tune resistance levels.
The mecR1-mecI Regulatory System
A primary regulatory system for mecA expression is the mecR1-mecI locus, which is often located upstream of the mecA gene and divergently transcribed from it. nih.govplos.orgoup.comasm.orgplos.org This system consists of two genes: mecR1, encoding a sensor-inducer protein, and mecI, encoding a transcriptional repressor protein. nih.govoup.complos.orgasm.org In the absence of beta-lactam antibiotics, the MecI repressor binds to the operator region of the mecA promoter, effectively blocking transcription of the mecA gene and thus preventing PBP2a production. plos.orgasm.orgpsu.edu Upon exposure to beta-lactam antibiotics, the MecR1 sensor-inducer, a membrane-bound protein, detects the presence of the antibiotic. researchgate.netresearchgate.netoup.complos.org This sensing event triggers a signal transduction pathway, which is believed to involve proteolytic cleavage of MecR1 and subsequent inactivation or cleavage of the MecI repressor. researchgate.netplos.orgpsu.edu The removal of MecI from the operator allows for the transcription of mecA and the production of PBP2a. researchgate.netplos.org While the MecR1-MecI system is a key regulator, the induction of mecA expression through MecR1 alone can be relatively inefficient or slow in some strains. plos.orgoup.complos.orgoup.com Some studies suggest the involvement of an anti-repressor, MecR2, which interacts with MecI and promotes its cleavage, thereby enhancing the induction of mecA expression. researchgate.netplos.org
Homologous Regulatory Systems (e.g., blaI-blaR1-blaZ)
Mobile Genetic Elements and Dissemination of Methicillin Resistance
The mecA gene, the cornerstone of methicillin resistance, is typically located on a mobile genetic element known as the staphylococcal cassette chromosome mec (SCCmec). dovepress.comnih.govwikipedia.orgnih.govoup.commdpi.comnih.govresearchgate.net SCCmec elements are a diverse family of genomic islands found in staphylococcal species. wikipedia.orgoup.com They are characterized by the presence of the mec gene complex (containing mecA and its regulators) and ccr genes, which encode recombinases responsible for the excision and integration of the SCCmec element into the bacterial chromosome at a specific site (orfX). wikipedia.orgnih.govresearchgate.net
The mobility of SCCmec elements plays a critical role in the dissemination of methicillin resistance among staphylococcal strains and even between different species through horizontal gene transfer. wikipedia.orgnih.govnih.govresearchgate.netoup.com This horizontal transfer is the primary mechanism by which susceptible Staphylococcus aureus strains acquire the mecA gene and become methicillin-resistant (MRSA). wikipedia.orgnih.gov Different types of SCCmec elements exist, varying in their genetic composition, including the types of ccr genes and the presence of additional resistance genes to non-beta-lactam antibiotics. wikipedia.orgnih.govmdpi.comresearchgate.net The diversity and mobility of SCCmec elements contribute significantly to the global spread and evolution of MRSA. wikipedia.orgnih.govoup.com
Evolution and Transfer of Resistance Determinants
The evolution of methicillin resistance in S. aureus began with the acquisition of the mecA determinant, which is not native to this species. pnas.orgnih.gov This acquisition likely occurred through horizontal gene transfer from an unknown heterologous source sometime before the first MRSA isolates were reported in the early 1960s. pnas.orgnih.gov
Horizontal gene transfer, particularly the movement of SCCmec elements, has played a significant role in the dissemination of methicillin resistance among S. aureus lineages. unil.chpnas.org Major MRSA clones have emerged repeatedly from successful methicillin-susceptible S. aureus (MSSA) strains through the acquisition of SCCmec. pnas.orgpnas.org The presence of the mec element in widely divergent S. aureus genotypes is strong evidence of its horizontal transfer between different lineages. pnas.org
The epidemiology of MRSA is dynamic, with clonal replacement of predominant clones occurring over time. unil.ch While the exact mechanisms explaining why certain clones become predominant are not fully understood, the horizontal transfer of mobile genetic elements, including SCCmec, can facilitate the exchange of virulence and antibiotic resistance determinants, leading to rapid changes in the characteristics of S. aureus strains. unil.ch Studies using techniques like multilocus sequence typing (MLST) have helped to classify the population structure of S. aureus and track the spread of successful MRSA lineages. unil.chpnas.org
Chemical Synthesis and Derivatization in Anti Mrsa Research
Semisynthetic Origins of Methicillin (B1676495) and Early Chemical Modifications
Methicillin, a second-generation, semi-synthetic β-lactam antibiotic, was developed by Beecham in 1959. nih.govwikipedia.org Its creation was a direct response to the growing problem of penicillin resistance in S. aureus, which was primarily mediated by the production of the β-lactamase enzyme. The key to methicillin's design was the incorporation of a bulky ortho-dimethoxyphenyl group attached to the acyl side chain of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). This steric hindrance protected the β-lactam ring from hydrolysis by staphylococcal penicillinase, restoring activity against these resistant strains.
However, methicillin itself had limitations, including its acid lability, which necessitated parenteral administration. This spurred further chemical modifications to the penicillin scaffold, leading to the development of the isoxazolyl penicillins: oxacillin (B1211168), cloxacillin, and dicloxacillin. These compounds retained the β-lactamase resistance of methicillin but offered improved acid stability, allowing for oral administration.
The general synthesis of these early penicillinase-resistant penicillins involves the acylation of 6-aminopenicillanic acid (6-APA) with a substituted acyl chloride. For instance, the synthesis of oxacillin involves reacting 6-APA with 5-methyl-3-phenylisoxazole-4-carbonyl chloride. chemicalbook.comnih.gov
Table 1: Early Penicillinase-Resistant Penicillins
| Compound | R Group on Acyl Side Chain | Key Feature |
|---|---|---|
| Methicillin | 2,6-Dimethoxyphenyl | First penicillinase-resistant penicillin |
| Oxacillin | 5-Methyl-3-phenyl-4-isoxazolyl | Acid-stable, allowing oral use |
| Cloxacillin | 5-Methyl-3-(2-chlorophenyl)-4-isoxazolyl | Improved absorption over oxacillin |
| Dicloxacillin | 5-Methyl-3-(2,6-dichlorophenyl)-4-isoxazolyl | Enhanced potency and absorption |
Rational Design and Synthesis of Novel Anti-MRSA Compounds
The mechanism of resistance in MRSA involves the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for most β-lactam antibiotics, rendering them ineffective. Consequently, the rational design of new anti-MRSA compounds has focused on two main strategies: modifying the β-lactam structure to effectively inhibit PBP2a, or developing non-β-lactam agents that target alternative bacterial pathways.
Synthesis of Beta-Lactam Derivatives with Enhanced Anti-MRSA Activity
Research into novel β-lactam derivatives has led to the development of new generations of cephalosporins and carbapenems with significant anti-MRSA activity. The design of these compounds often involves the introduction of specific side chains that increase their affinity for PBP2a.
For example, ceftaroline (B109729), a fifth-generation cephalosporin, demonstrates potent activity against MRSA. oup.com Its unique C-3 side chain contributes to its high affinity for PBP2a, effectively inhibiting cell wall synthesis in resistant strains. oup.com Similarly, novel carbapenems have been synthesized with modifications at the C-2 position, incorporating moieties like thiazol-2-ylthio groups, which have shown potent antibacterial activity against MRSA. nih.gov Structure-activity relationship studies of these 1β-methyl-2-(thiazol-2-ylthio)carbapenems have identified derivatives with excellent in vivo efficacy. nih.govnih.gov
Table 2: Selected Advanced Beta-Lactams with Anti-MRSA Activity
| Compound Class | Example | Key Structural Modification | Target |
|---|---|---|---|
| Cephalosporins | Ceftaroline | Unique C-3 side chain | PBP2a |
| Carbapenems | SM-197436 | 1β-methyl-2-(thiazol-2-ylthio) group | PBP2a |
Development of Non-Beta-Lactam Agents Targeting MRSA
In parallel to the modification of β-lactams, significant effort has been directed towards the discovery and synthesis of non-β-lactam compounds that can overcome MRSA resistance. These agents often target different cellular mechanisms, reducing the likelihood of cross-resistance.
Cajaninstilbene acid (CSA), a natural product isolated from pigeonpea leaves, has demonstrated antibacterial properties. A series of CSA derivatives have been designed and synthesized to enhance this activity. nih.gov Research has shown that many of these synthetic derivatives exhibit more potent antimicrobial activity against S. aureus and MRSA than the parent compound. nih.gov One representative compound, designated A6, was found to target the bacterial cell membrane and was effective at eradicating MRSA biofilms. nih.gov The anti-MRSA activity of some of these derivatives is presented below.
Table 3: Anti-MRSA Activity of Cajaninstilbene Acid Derivatives
| Compound | R1 | R2 | R3 | MIC (µg/mL) against MRSA |
|---|---|---|---|---|
| 5b | H | Cl | H | 4 |
| 5c | H | Br | H | 4 |
| 5j | Cl | H | Cl | 4 |
| 5k | Br | H | Br | 4 |
Data sourced from a study evaluating a series of synthetic cajaninstilbene acid derivatives against nine strains of MRSA. nih.gov
Imidazole-containing compounds are known for their broad range of biological activities. Novel imidazole (B134444) derivatives have been synthesized and evaluated for their antimicrobial effects against MRSA. In one study, two new imidazole derivatives, HL1 and HL2, were prepared and tested. nih.gov Both compounds demonstrated the ability to inhibit the growth of MRSA. The synthesis of these derivatives often involves the reaction of an imidazole nucleus with various aldehydes or other reactive species to build a library of compounds for screening. For example, a series of N-substituted imidazole derivatives were synthesized by reacting an imidazole ester with different amines. nih.gov
Table 4: In Vitro Activity of Synthesized Imidazole Derivatives against MRSA (ATCC 43300)
| Compound | MIC (µg/mL) |
|---|---|
| HL1 | 1250 |
| HL2 | 625 |
MIC (Minimum Inhibitory Concentration) values determined against a reference MRSA strain. nih.gov
A novel class of compounds, the pyrimido-isoquinolin-quinones, has been developed and shown to possess antibacterial activity against multidrug-resistant S. aureus. Through 3D-QSAR (Quantitative Structure-Activity Relationship) studies, new derivatives were designed and synthesized to optimize their anti-MRSA efficacy. nih.govnih.gov These studies have helped to elucidate the steric and electronic properties that are crucial for their antibacterial action. Several of the synthesized compounds were found to be active against Gram-positive pathogens, with MIC values in the low microgram per milliliter range. researchgate.net
Table 5: Antibacterial Activity of Synthesized Pyrimido-Isoquinolin-Quinone Derivatives against MRSA
| Compound | R1 | R2 | R3 | R4 | MIC (µg/mL) |
|---|---|---|---|---|---|
| 4 | H | H | H | H | 2 |
| 14 | H | H | Cl | H | 2 |
| 15 | H | H | Br | H | 4 |
| 24 | H | H | CF3 | H | 2 |
MIC values determined for a selection of newly synthesized derivatives against MRSA. researchgate.net
Chalcone (B49325) Analogues
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.gov Their synthesis is commonly achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). nih.govnih.goveijppr.com This straightforward synthesis allows for the generation of a diverse library of analogues for antibacterial screening.
A study involving the synthesis of 30 chalcone analogues utilized a base-catalyzed Claisen-Schmidt condensation to investigate their in vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The research explored the antibacterial potential of these compounds both alone and in combination with conventional non-beta-lactam antibiotics. nih.gov Another series of heterocyclic chalcone analogues were synthesized through similar condensation reactions between heteroaryl methyl ketones and substituted benzaldehydes. nih.gov Research has shown that certain chalcone derivatives exhibit significant activity against both susceptible and resistant S. aureus strains. nih.gov For instance, the 2′,4′-di-OH chalcone compound 8a with an allyloxy group at the 2-position demonstrated potent activity against MSSA and MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 6.25 μg/mL. acs.org
| Compound | Substitutions | Activity against MRSA (MIC) |
| 4'-bromo-2-hydroxychalcone | 4'-bromo, 2-hydroxy | Synergistic with ciprofloxacin (B1669076) nih.gov |
| 4-hydroxychalcone | 4-hydroxy | Synergistic with doxycycline (B596269) nih.gov |
| 2',2-dihydroxychalcone | 2',2-dihydroxy | Synergistic with doxycycline nih.gov |
| Compound 8a | 2',4'-dihydroxy, 2-allyloxy | 0.39–12.5 μg/mL acs.org |
| Chalcone 3 | 3,4-dimethoxy (Ring B), 2-hydroxy (Ring A) | 125 µg/mL gsconlinepress.com |
This table is interactive and can be sorted by column.
Marinopyrrole Derivatives
Marinopyrroles, a class of marine natural products, have garnered attention for their novel structure and potent biological activities, including against MRSA. mdpi.comnih.gov The parent compound, marinopyrrole A, was first reported to have anti-MRSA activity in 2008. mdpi.comnih.gov Synthetic efforts have been crucial for exploring this chemical scaffold, leading to the first total synthesis of (±)-marinopyrrole A and various symmetrical derivatives. mdpi.com
Further research has focused on the design and synthesis of asymmetrical marinopyrrole derivatives, which were predicted to have different biological profiles from their symmetrical counterparts. mdpi.com This led to the discovery of novel derivatives with significantly improved anti-MRSA activity and, critically, reduced susceptibility to inhibition by human serum—a major limitation of the natural product. mdpi.comnih.gov For example, derivative 1a showed a 2- to 4-fold improved MIC against MRSA and was less affected by the presence of 20% human serum. mdpi.com Similarly, a novel fluoro-derivative, 1e , also demonstrated an improved potency profile and less inhibition by serum. cnpereading.commdpi.com A para-trifluoromethyl analog, compound 33 , was found to be 4-fold more potent than vancomycin (B549263) against MRSA. mdpi.comnih.gov
| Compound | Key Features | Activity against MRSA (MIC) | Serum Inhibition |
| Marinopyrrole A | Natural Product | Potent, but inhibited by serum mdpi.com | >500-fold MIC increase mdpi.com |
| Derivative 1a | Asymmetrical, Chloro-derivative | 0.19–0.39 μM mdpi.com | Significantly less than parent mdpi.commdpi.com |
| Derivative 1e | Asymmetrical, Fluoro-derivative | 0.19–0.78 μM mdpi.com | Significantly less than parent cnpereading.commdpi.com |
| Compound 33 | para-trifluoromethyl analog | 4x more potent than vancomycin nih.gov | Not specified |
| MA-D1 | Optimized derivative | Potent activity acs.org | Not specified |
This table is interactive and can be sorted by column.
1,3,4-Oxadiazole (B1194373) Derivatives
The 1,3,4-oxadiazole ring is a key heterocyclic moiety that has been incorporated into numerous derivatives to explore antimicrobial activity. mdpi.comnih.gov This scaffold is considered a bioisostere of amide and ester groups, capable of enhancing biological activity through hydrogen-bonding interactions. nih.gov The synthesis of these compounds can be achieved through various routes, including the iodine-mediated oxidative cyclization of intermediates formed from the condensation of a benzaldehyde with semicarbazide (B1199961) hydrochloride. acs.org Another common method involves the cyclization of N,N′-diacylhydrazines. mdpi.com
A range of 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial activity against MRSA. auctoresonline.org For instance, a series of (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives exhibited notable anti-MRSA effects, with compounds 4a , 4b , and 4c showing MIC values of 62 µg/mL. auctoresonline.org In another study, three novel derivatives, OZE-I , OZE-II , and OZE-III , showed potent activity against seven S. aureus strains, including MRSA, with MICs ranging from 4 to 32 μg/ml. nih.gov These compounds were also found to inhibit biofilm formation. nih.gov The oxadiazole 72c showed potent in vitro activity and efficacy in mouse models of MRSA infection. nih.gov
| Compound Series/Name | Key Features | Activity against MRSA (MIC) |
| Compounds 4a, 4b, 4c | (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | 62 µg/mL auctoresonline.org |
| OZE-I, OZE-II, OZE-III | Novel 1,3,4-oxadiazole derivatives | 4–32 μg/mL nih.gov |
| Compound 12 | 1,2,4-oxadiazole with 4-indole ring at C-5 | 2 µM mdpi.com |
| Compound 72c | Oxadiazole analog | Potent; better than previous leads against some strains nih.gov |
| Compound 1771 derivatives | Pentafluorosulfanyl substituent | 4–16 μg/mL acs.org |
This table is interactive and can be sorted by column.
Peptide Antibiotics (e.g., TAN-1057A-D)
Antimicrobial peptides (AMPs) represent a diverse class of molecules that are key components of the innate immune system and are considered promising alternatives to conventional antibiotics. imrpress.com Among these are the TAN-1057 family of antibiotics. TAN-1057 A, B, C, and D are dipeptide antibiotics produced by the Gram-negative bacteria Flexibacter sp. strains PK-74 and PK-176. nih.gov These compounds have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including MRSA. nih.gov
The promising activity of the natural TAN-1057 compounds prompted further investigation into their chemical synthesis and the generation of analogues. A convergent synthetic route was developed that featured a novel method for constructing the cyclic amidinourea functional group, a key structural feature of these molecules. nih.gov This synthetic access enabled the creation of several TAN-1057A/B analogs, which were subsequently evaluated for their biological activity against MRSA to understand the structure-activity relationships of this dipeptide class. nih.gov
Diacetylphloroglucinol (DAPG) Derivatives
2,4-Diacetylphloroglucinol (DAPG) is a natural product produced by Pseudomonas species that displays moderate inhibitory activity against MRSA. nih.govuc.cl This compound has served as a scaffold for the synthesis of new derivatives with enhanced antibacterial properties. nih.gov To improve its efficacy, a series of DAPG derivatives were synthesized by modifying the acyl chains, introducing linear, cyclic, and asymmetric acyl groups to modulate the molecule's amphiphilic character. bioworld.com
Several of the synthesized derivatives exhibited excellent anti-MRSA activity, with MIC values in the range of 0.5-2 μg/mL. nih.govuc.cl One particularly potent derivative, 7g , demonstrated strong antibacterial activity and, importantly, did not induce resistance development over a two-month period. nih.govuc.cl This compound also showed a significant synergistic antibacterial effect when combined with oxacillin both in vitro and in vivo and was effective at eradicating MRSA biofilms. nih.govuc.cl
Structure-Activity Relationship (SAR) Studies for Anti-MRSA Agents
Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds into potent drug candidates. For the classes of compounds discussed, several key SAR insights have been established.
Chalcone Analogues : The antibacterial activity of chalcones is closely linked to the substitution patterns on their two aromatic rings. researchgate.net The presence of hydroxyl groups is often beneficial; for example, hydroxylation at the 2 or 4 positions of the B-ring was associated with antibacterial activity. researchgate.netresearchgate.net Specifically, a 2′,4′-dihydroxylated A ring and a lipophilic substituted B ring were identified as important pharmacophoric elements. acs.org The methylation of these active hydroxyl groups typically reduces or eliminates activity. researchgate.net
Marinopyrrole Derivatives : SAR studies on marinopyrroles have revealed that asymmetrical derivatives can be more potent than the natural product. mdpi.com Modifications to the phenyl rings attached to the carbonyl groups are critical. The introduction of a para-hydroxyl group (19 ) decreased potency compared to a para-methoxy substitution (1m ), while removing a meta-chloro group from the para-hydroxyl analog restored potency. mdpi.comnih.gov The development of derivative 1a (chloro-derivative) and 1e (fluoro-derivative) highlighted that specific halogen substitutions could improve potency and reduce serum inactivation. mdpi.commdpi.com
1,3,4-Oxadiazole Derivatives : For this class, substituents on the core heterocycle significantly influence activity. In a series of (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives, the presence of lipophilic moieties like 4-phenyl methyl (4a ) and 3-phenyl methyl (4b ) increased anti-MRSA activity. auctoresonline.org For 1,2,4-oxadiazoles, the substituents at C-3 of the oxadiazole ring were shown to have a marked influence on antimicrobial potency. mdpi.com
Diacetylphloroglucinol (DAPG) Derivatives : The SAR of DAPG derivatives was established by synthesizing analogues with varied acyl chains. uc.cl Modulating the amphiphilic nature of the molecule by replacing the original acetyl groups with substituents of different lengths and sizes was key to enhancing potency against MRSA. bioworld.com
Exploration of Novel Antimicrobial Targets for Derivatives
A critical aspect of developing new anti-MRSA agents is the identification of novel bacterial targets to overcome existing resistance mechanisms.
Marinopyrrole Derivatives : An optimized marinopyrrole A derivative, MA-D1 , was found to exert its anti-MRSA activity by directly targeting 6-phosphoglucosamine synthetase (GlmS). acs.orgacs.org GlmS is a crucial enzyme in the bacterial cell wall biosynthesis pathway. acs.org By inhibiting GlmS, MA-D1 causes a breakdown in this essential process, leading to bacterial death. acs.org This represents a novel target for this class of antibiotics. acs.org
Diacetylphloroglucinol (DAPG) Derivatives : Mechanistic studies on the potent DAPG derivative 7g revealed that it targets the bacterial cell membrane. nih.govuc.cl This mechanism of action, which involves disrupting the physical integrity of the bacterial cell, is advantageous as it is less likely to induce resistance development. nih.govbioworld.com The natural product DAPG itself was also shown to have bacteriolytic activity against MRSA. nih.gov
1,3,4-Oxadiazole Derivatives : The oxadiazole class of non-β-lactam antibiotics has been shown to target cell-wall biosynthesis. nih.gov Specifically, they are suggested to inhibit penicillin-binding proteins (PBPs). nih.gov Other studies have pointed to the lipoteichoic acid (LTA) biosynthesis pathway as a potential target for 1,3,4-oxadiazole compounds like 1771 . acs.org Additionally, some derivatives have been found to down-regulate genes involved in biofilm formation, such as sarA and icaA. nih.gov
Peptide Antibiotics (e.g., TAN-1057A-D) : The antibiotic TAN-1057A was found to inhibit protein biosynthesis in both Escherichia coli and S. aureus. nih.gov This mechanism is shared by other established classes of antibiotics but remains a valid and effective target.
Targeting Bacterial Cell Membranes
A significant area of anti-MRSA research involves the development of synthetic molecules designed to disrupt the integrity of the bacterial cell membrane. Unlike traditional antibiotics that inhibit cell wall synthesis, these membrane-targeting agents cause rapid bacterial death by inducing pore formation, depolarization, and leakage of essential cellular contents. frontiersin.orgnih.govfrontiersin.org
One approach has been the synthesis of neolignan-antimicrobial peptide (AMP) mimic conjugates. Researchers have synthesized conjugates that exhibit potent activity against MRSA by binding to phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) in the bacterial membrane. acs.org This interaction disrupts the membrane, leading to increased production of reactive oxygen species (ROS) and leakage of proteins and DNA. acs.org
Another class of compounds involves derivatives of natural products like magnolol (B1675913). A synthesized magnolol derivative, identified as 6i, has demonstrated significant antibacterial activity against clinical MRSA isolates with Minimum Inhibitory Concentration (MIC) values ranging from 2–8 μg/mL. frontiersin.orgnih.gov Mechanistic studies confirmed that this derivative targets the bacterial cell membrane, causing depolarization, increased permeability, and subsequent leakage of DNA, which results in rapid bactericidal effects. frontiersin.orgnih.gov The compound's ability to dose-dependently increase the fluorescence of SYTOX Green, a dye that only enters cells with compromised membranes, provides direct evidence of its membrane-disrupting action. frontiersin.orgnih.gov
Similarly, Balsacone C, a dihydrochalcone (B1670589) derivative, has been shown to compromise the cell membrane integrity of MRSA isolates at concentrations consistent with its antibacterial activity. frontiersin.org The table below summarizes key findings for these membrane-targeting agents.
| Compound Class | Specific Derivative | Target Strain(s) | Mechanism of Action | Key Findings |
| Neolignan-AMP Mimic Conjugates | Conjugates III5 and III15 | MRSA | Binds to phosphatidylglycerol (PG) and cardiolipin (CL), disrupting cell membrane. acs.org | Potent in vitro and in vivo anti-MRSA activity; fast-killing kinetics and low resistance frequency. acs.org |
| Magnolol Derivatives | Compound 6i | S. aureus ATCC 29213, Clinical MRSA isolates | Targets and disrupts bacterial cell membrane integrity, causing depolarization and DNA leakage. frontiersin.orgnih.gov | MIC values of 2–8 μg/mL; rapid bactericidal efficiency and low propensity for resistance. frontiersin.orgnih.gov |
| Dihydrochalcones | Balsacone C | Clinical MRSA isolates | Compromises bacterial cell membrane integrity, leading to leakage of nucleic acids and proteins. frontiersin.org | MIC of 3–11.6 mg/mL against MRSA; no resistance observed after 30 passages. frontiersin.org |
Inhibition of Specific Metabolic Pathways (e.g., 6-Phosphoglucosamine Synthetase)
An alternative strategy in anti-MRSA research is the inhibition of essential metabolic enzymes that are not targeted by conventional antibiotics. One such enzyme is 6-phosphoglucosamine synthetase (GlmS), which is critical for the biosynthesis of the bacterial cell wall. acs.orgnih.gov
Research has focused on derivatives of natural products, such as marinopyrrole A (MA). An optimized derivative, MA-D1, was developed and found to exert its anti-MRSA activity by directly targeting GlmS. acs.orgnih.gov This inhibition disrupts the synthesis of UDP-GlcNAc, a crucial precursor for cell wall formation, leading to cell membrane breakage and wall thinning. acs.org
Computational and experimental studies have shown that MA-D1 binds to a novel pocket in the GlmS enzyme, interacting with key amino acid residues R381 and E382. acs.orgresearchgate.net This targeted action provides a distinct advantage, as MA-D1 demonstrated a low frequency of resistance development and remained effective against MRSA strains that are resistant to other last-resort antibiotics like linezolid (B1675486) and vancomycin. acs.orgnih.gov
| Derivative | Target Enzyme | Mechanism of Action | Target Strain(s) | Key Research Findings |
| Marinopyrrole A Derivative (MA-D1) | 6-phosphoglucosamine synthetase (GlmS) | Directly targets and inhibits GlmS, disrupting cell wall biosynthesis. acs.orgnih.gov | MRSA, including linezolid-, vancomycin-, and teicoplanin-resistant strains. acs.orgresearchgate.net | Interacts with R381 and E382 residues of GlmS; shows low resistance development and in vivo efficacy. acs.orgresearchgate.net |
Synergy Research with Existing Antimicrobials
Investigating the synergistic effects of combining methicillin (or its surrogate, oxacillin) with other antimicrobial agents is a crucial strategy to restore its efficacy against MRSA. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.
Studies have systematically evaluated various antibiotic combinations against MRSA strains using methods like checkerboard assays and time-kill assays. researchgate.netasm.org One study investigating 55 different combinations found that six combinations showed synergistic activity against the MRSA ATCC 43300 strain. nih.govnih.gov These included combinations of oxacillin with vancomycin, levofloxacin, gentamycin, and clindamycin. nih.govnih.gov
Further investigation into combinations of vancomycin with oxacillin and vancomycin with rifampicin (B610482) against a larger set of 113 wild-type MRSA strains confirmed their potential. nih.govresearchgate.net These combinations were validated through both in vitro dynamic killing profiles and in vivo mouse infection models, demonstrating their potential clinical applicability. nih.govresearchgate.net The findings suggest that these combinations are among the most promising for treating clinical MRSA infections. nih.govresearchgate.net
The table below details the findings of synergistic combinations against MRSA.
| Antibiotic Combination | Target Strain(s) | Assay Method | Result |
| Vancomycin + Oxacillin | MRSA ATCC 43300, Clinical Isolate #161402, 113 wild-type MRSA strains | Time-kill assays, In vivo mouse model | Synergistic activity observed. nih.govnih.govresearchgate.net |
| Vancomycin + Rifampicin | MRSA ATCC 43300, Clinical Isolate #161402, 113 wild-type MRSA strains | Time-kill assays, In vivo mouse model | Synergistic activity observed. nih.govnih.govresearchgate.net |
| Levofloxacin + Oxacillin | MRSA ATCC 43300 | Drug interaction assays | Synergistic activity observed. nih.govnih.gov |
| Gentamycin + Oxacillin | MRSA ATCC 43300 | Drug interaction assays | Synergistic activity observed. nih.govnih.gov |
| Clindamycin + Oxacillin | MRSA ATCC 43300 | Drug interaction assays | Synergistic activity observed. nih.govnih.gov |
Environmental and Ecological Dimensions of Methicillin Resistance
Persistence and Survival of MRSA in Inanimate Environments
MRSA exhibits a remarkable capacity to survive on inanimate surfaces, known as fomites, for extended periods, ranging from days to several months. nih.govnih.gov This persistence is a key factor in its transmission, as contaminated objects can act as a continuous source of the pathogen. The duration of survival is not uniform and is influenced by the characteristics of the surface material and prevailing environmental conditions. nih.gov
The type of material significantly affects the longevity of MRSA. Studies have consistently shown that MRSA survives longer on non-porous surfaces compared to porous ones. nih.gov Non-porous materials like plastics (e.g., polypropylene), stainless steel, and glass can harbor viable MRSA for days to weeks. researchgate.net Porous materials, such as fabrics (cotton towels, blankets, clothing) and wood, can also be contaminated, with survival times documented for weeks to months, though transmissibility may decrease more rapidly from these surfaces compared to non-porous ones. nih.govnih.govbohrium.com For instance, research has documented MRSA survival for over 200 days on blankets and up to 9 weeks on cotton towels. bohrium.com This prolonged survival on commonly found materials in both healthcare and community settings underscores the widespread risk of environmental transmission. nih.gov
| Surface Material | Reported Survival Time | Reference |
|---|---|---|
| Blanket (Polyester/Cotton blend) | Up to 203 days | bohrium.com |
| Cotton Towel | Up to 9 weeks | bohrium.com |
| Mop Head | Up to 8 weeks | bohrium.com |
| Dust | Up to 7 months | bohrium.com |
| Plastics (general) | Days to weeks | nih.govresearchgate.net |
| Stainless Steel | Days to weeks | researchgate.net |
| Countertop (Laminate) | >60 days | nih.gov |
| Glass | 41 days (in serum) | nih.gov |
Environmental conditions play a crucial role in determining the survival duration of MRSA on surfaces. Humidity is a significant factor; studies have shown that MRSA tends to survive longer in environments with lower relative humidity. spacefrontiers.orgnih.gov Conversely, very high humidity levels (>90% RH) can shorten the survival period on some surfaces. spacefrontiers.org One study noted that on materials like polypropylene (B1209903) and silicone rubber, MRSA survived for over 30 days at a low humidity level (around 48% RH) but did not survive as long at a high humidity level (around 89% RH). spacefrontiers.org
The presence of organic matter, such as blood, serum, or sputum, can also impact viability. A higher initial bacterial load, or inoculum, is associated with longer persistence. nih.govunesp.br For example, one study found that MRSA suspended in a nutrient-rich broth survived for over 60 days on multiple surfaces, whereas MRSA in whole blood was undetectable, likely due to a much lower starting concentration of the bacteria. nih.gov The organic material can protect the bacteria from desiccation and the effects of disinfectants, thereby prolonging its survival.
Environmental Contamination as a Reservoir for MRSA
Contaminated environments, particularly in healthcare facilities but also in community settings, are recognized as significant reservoirs for MRSA. asm.orgresearchgate.net Patients colonized or infected with MRSA continuously shed the bacteria, leading to widespread contamination of their immediate surroundings. nih.gov This environmental contamination serves as a source for transmission to healthcare workers, other patients, and visitors. researchgate.net
In hospital environments, MRSA is frequently isolated from a wide array of surfaces, especially those in close proximity to patients. unesp.br These "high-touch surfaces" are repeatedly contacted by patients and healthcare personnel, facilitating the spread of the pathogen. nih.gov Studies have consistently identified items such as bed rails, overbed tables, bed cranks, infusion pumps, and call buttons as being frequently contaminated. nih.govnih.govnih.gov The prevalence of contamination can be substantial; some studies report that 25% of overbed tables and over 31% of bed side rails in rooms of MRSA-positive patients test positive for the bacterium. nih.gov The level of contamination often correlates with the patient's burden of MRSA; for instance, patients with MRSA-colonized wounds or infections tend to contaminate their environment more heavily. nih.govresearchgate.net
| Healthcare Environmental Surface/Item | Reported Contamination Rate (%) | Reference |
|---|---|---|
| Bed Rails | Up to 31.6% | nih.govnih.gov |
| Overbed Tables | Up to 25% | nih.gov |
| Bedside Tabletops | 19.4% | nih.gov |
| Computer Keyboards | 22.2% | researchgate.net |
| Telephone Handsets | 18.9% | researchgate.net |
| Floors | Variable, can be high | unesp.br |
| Stethoscopes | Up to 15% | nih.gov |
Transmission from the environment to a person typically occurs via an indirect route. nih.gov The primary vector for this transmission is the hands of healthcare workers. nih.govmdpi.com A healthcare worker may touch a contaminated surface, such as a bed rail, and subsequently transmit the bacteria to a patient during care activities. nih.gov Studies have shown that the likelihood of hand contamination with MRSA after touching contaminated surfaces is significant. nih.gov Direct contact by the patient with their own contaminated environment is another important pathway. nih.gov For example, a patient touching their overbed table and then touching a wound or a medical device can lead to self-infection. The entire process forms a transmission triangle between the patient, the environment, and the healthcare worker, where contaminated surfaces play a central role in perpetuating transmission cycles. nih.gov Research simulating transmission in an emergency room found that over 89% of MRSA transfer occurred via hand contact, underscoring the critical link between hands and contaminated surfaces. mdpi.com
The role of the environment as an MRSA reservoir extends beyond hospitals into the community. mdpi.com Households, particularly those with an individual who has a CA-MRSA infection, can become significantly contaminated. nih.govnih.gov Studies have found MRSA on a variety of common household items, demonstrating the pathogen's ability to persist in non-clinical settings. nih.gov
Research has identified frequently touched objects as common reservoirs. In one study of households with children infected with MRSA, 46% of homes had MRSA recovered from environmental surfaces. nih.gov The most frequently contaminated items included the child's bed linens (18%), television remote controls (16%), and bathroom hand towels (15%). nih.gov Other studies have found the clinical strain of MRSA on surfaces like bathroom sinks, toilet seats, refrigerator handles, and couches. nih.gov This household contamination is not a passive phenomenon; it is clinically significant. The presence of the infecting MRSA strain in the home environment has been shown to double the rate of recurrent infection for the index patient. nih.govumn.edu This highlights the home as a critical reservoir that can perpetuate colonization and lead to repeated infections among family members. mdedge.comfrontiersin.org
Livestock-Associated MRSA (LA-MRSA) in Ecological Contexts
Livestock-associated MRSA (LA-MRSA) represents a significant reservoir of antibiotic resistance with complex transmission dynamics between animals and humans. The primary clone of concern in this context is clonal complex (CC) 398.
The transmission of LA-MRSA from animals to humans is a multifaceted process involving direct and indirect routes. Direct contact with colonized or infected livestock is a primary pathway for transmission. ijsrset.com Individuals with occupational exposure to livestock, such as farmers, veterinarians, and slaughterhouse workers, are at a significantly higher risk of colonization and infection with LA-MRSA strains. standardtextile.comnih.gov Studies have shown high rates of nasal carriage of LA-MRSA among those who work closely with pigs, veal calves, and poultry. standardtextile.com
Beyond direct contact, the environment serves as a crucial intermediary in the transmission of LA-MRSA. Contaminated farm environments, including dust, soil, and surfaces, can harbor the bacteria, leading to exposure for those on or near the farms. brighton.ac.uk The movement of colonized animals between farms is a key factor in the dissemination of LA-MRSA across different geographical locations. ijsrset.com
Furthermore, there is evidence of LA-MRSA transmission to individuals without direct livestock contact, suggesting broader community dissemination. standardtextile.com This can occur through contact with colonized individuals who have occupational exposure or through contaminated food products, although the risk of acquiring MRSA through food is considered to be relatively low. ijsrset.com The presence of LA-MRSA in companion animals like dogs and cats also presents a potential, though less studied, transmission route to humans. standardtextile.com
Interactive Data Table: Prevalence of LA-MRSA CC398 Colonization in Human Populations with Livestock Exposure
| Population Group | Reported Colonization Prevalence (%) | Primary Animal Contact |
| Pig Farm Workers | 77% - 86% | Pigs |
| Family Members on Farms | 4% - 5% | Pigs |
| Veterinarians | Varies with exposure | Livestock |
| General Population (high livestock density areas) | Higher than general population | Indirect |
This table synthesizes data from multiple studies to show the varying prevalence of LA-MRSA CC398 colonization based on the level and nature of livestock exposure. standardtextile.com
The global resistome refers to the collection of all antibiotic resistance genes and their precursors in both pathogenic and non-pathogenic bacteria. LA-MRSA, particularly the CC398 lineage, is a significant contributor to this global reservoir of resistance genes. uv-smart.com The widespread use of antibiotics in livestock production for growth promotion and disease prevention has created a selective pressure that favors the emergence and proliferation of resistant strains like LA-MRSA. allpointsmedicalwaste.com
LA-MRSA strains are often multidrug-resistant, carrying resistance genes for various classes of antibiotics beyond beta-lactams. danielshealth.com For instance, a high percentage of LA-MRSA CC398 isolates exhibit resistance to tetracyclines. danielshealth.com The genetic elements carrying these resistance genes are often mobile, such as plasmids and transposons, which facilitates their transfer to other bacteria, including human-adapted strains of S. aureus and other bacterial species. brighton.ac.uk This horizontal gene transfer contributes to the broader dissemination of antibiotic resistance. surginno.com
The evolution of LA-MRSA from a human-adapted methicillin-susceptible S. aureus to a livestock-adapted resistant strain highlights the dynamic nature of the resistome and the potential for zoonotic pathogens to acquire and spread resistance genes. standardtextile.comsurginno.com The continuous circulation of LA-MRSA between livestock, the environment, and humans ensures the persistence and spread of these resistance determinants, posing a continuous threat to public health. brighton.ac.uk
Environmental Impact of Antimicrobial Resistance Containment Strategies
Efforts to contain the spread of antimicrobial resistance, particularly in healthcare settings, involve a range of infection prevention and control (IPC) practices. While essential for patient safety, these practices have their own environmental consequences, including material waste and a significant carbon footprint. nih.govenvironmentalclarity.com
Infection control measures invariably lead to the generation of a substantial amount of waste, a significant portion of which is plastic. nih.gov The use of single-use personal protective equipment (PPE) such as gloves, gowns, and masks is a major contributor to this waste stream. nih.govnih.gov During the COVID-19 pandemic, the demand for PPE surged, dramatically increasing the volume of medical waste. environmentalclarity.com Much of this waste is classified as infectious or hazardous and requires specialized disposal methods, such as incineration, which can release pollutants into the atmosphere. nih.govresearchgate.net
The carbon footprint of these infection control practices is considerable. A life cycle assessment of PPE reveals significant carbon dioxide equivalent (CO2e) emissions associated with the manufacturing, transport, use, and disposal of these items. nih.gov For instance, a study in England during the first six months of the COVID-19 pandemic found that the carbon footprint of PPE distributed to health and social care services totaled 106,478 tonnes of CO2e. nih.gov Gloves were the largest contributor to this footprint due to the sheer volume used. nih.gov
The choice between reusable and disposable items has a profound impact on the environmental footprint. Multiple studies have demonstrated that reusable surgical gowns and other medical textiles have a significantly lower environmental impact compared to their disposable counterparts across several metrics, including energy consumption, greenhouse gas emissions, water consumption, and solid waste generation. environmentalclarity.comcinet-online.comnih.gov
Interactive Data Table: Carbon Footprint of Selected Single-Use Personal Protective Equipment (PPE)
| PPE Item | Carbon Footprint (g CO2e per item) |
| Single-use Gown | 905 |
| Face Shield | 231 |
| FFP Respirator (cup fit) | 125 |
| Apron | 65 |
| Single Glove | 26 |
| Type IIR Surgical Mask | 20 |
This table presents the estimated carbon footprint for individual single-use PPE items, highlighting the environmental cost associated with each use. nih.gov
Sterilization methods for reusable instruments also contribute to the environmental impact. Steam sterilization, while effective, consumes significant amounts of energy and water. nih.gov The carbon footprint of decontaminating and packaging surgical instruments can vary depending on the efficiency of the process and the type of packaging used. nih.gov For example, wrapping instruments individually results in a higher carbon footprint per instrument compared to processing them as part of a set. nih.gov
Interactive Data Table: Comparison of Environmental Impacts: Reusable vs. Disposable Surgical Gowns (per 1,000 uses)
| Environmental Metric | Reduction with Reusable Gowns |
| Natural Resource Energy Consumption | 64% |
| Greenhouse Gas Emissions | 66% |
| Blue Water Consumption | 83% |
| Solid Waste Generation | 84% |
This table illustrates the significant environmental benefits of choosing reusable surgical gowns over disposable alternatives, based on a life cycle assessment. environmentalclarity.comcinet-online.com
Systems Biology and Omics Approaches to Methicillin Resistance
Computational Modeling of Methicillin (B1676495) Resistance Mechanisms
Computational modeling plays a significant role in understanding the dynamics of methicillin resistance in S. aureus nih.govmdpi.com. These models can simulate the molecular events involved in the development and maintenance of resistance.
Systems Biology Models of PBP Inactivation and PBP2a Expression
Systems biology models have been developed to simulate the inactivation of native PBPs by methicillin and the subsequent expression of the resistant PBP2a isoform nih.gov. These models can provide insights into the kinetics of these processes. For instance, computational models show that the inactivation of normal PBPs by methicillin is rapid upon the antibiotic's entry into the cell nih.govresearchgate.net. The cellular response, involving the expression of PBP2a, occurs with different kinetics nih.govresearchgate.net. This expression is linked to the interaction between methicillin and the MecR1 protein, which is involved in regulating the mecA gene located on the SCCmec element nih.gov. Simulations have shown that after methicillin administration, the amount of native PBP decreases, while the amounts of PBP2a and peptidoglycan synthesized by PBP2a increase nih.govresearchgate.net.
Dynamic Simulations of Peptidoglycan Synthesis in Resistant Strains
Dynamic simulations are used to model peptidoglycan synthesis in resistant strains, particularly highlighting the role of PBP2a nih.govacs.org. These simulations demonstrate how PBP2a can maintain cell wall synthesis even when the native PBPs are inhibited by beta-lactam antibiotics researchgate.net. Computational studies, including molecular dynamics simulations, investigate the interactions between potential inhibitors and key proteins involved in peptidoglycan biosynthesis in MRSA, aiming to identify compounds that can disrupt this process acs.orgnih.gov. These simulations can assess the stability of protein-ligand complexes and provide insights into the binding mechanisms acs.org.
Proteomic and Metabolomic Profiling of MRSA Phenotypes
Proteomic and metabolomic profiling techniques are employed to identify the differences in protein and metabolite expression between MRSA and methicillin-sensitive S. aureus (MSSA) strains frontiersin.orgnih.govnih.gov. These approaches help in understanding the physiological and metabolic adaptations associated with methicillin resistance peerj.comacs.orgnih.gov.
Differential Protein Expression in MRSA vs. Methicillin-Sensitive S. aureus (MSSA)
Comparative proteomic analysis reveals significant differences in protein expression levels between MRSA and MSSA strains frontiersin.orgnih.govnih.govscispace.com. Studies have identified hundreds of proteins with significantly different expression frontiersin.orgnih.govnih.gov. These differentially expressed proteins are involved in various pathways, including fatty acid degradation, metabolism, and beta-lactam resistance frontiersin.orgnih.govnih.gov. PBP2a, the primary determinant of methicillin resistance, shows distinct expression patterns in MRSA isolates frontiersin.orgnih.govnih.gov. Beyond PBP2a, proteins associated with virulence factors, biofilm formation, and stress response mechanisms also exhibit significant variations between MRSA and MSSA frontiersin.orgnih.govscispace.com. For instance, some proteins involved in stress response and antimicrobial resistance are exclusively upregulated in MRSA scispace.com.
Here is a simplified representation of differential protein expression findings:
| Protein Category | Observation in MRSA vs. MSSA | Source |
| Penicillin-Binding Protein 2a | Distinct/Higher expression in MRSA | frontiersin.orgnih.govnih.gov |
| Virulence Factors | Significant variations, some upregulated in MRSA | frontiersin.orgnih.govscispace.com |
| Biofilm Formation Proteins | Significant variations | frontiersin.orgnih.gov |
| Stress Response Proteins | Significant variations, some exclusively upregulated in MRSA | frontiersin.orgnih.govscispace.com |
| Fatty Acid Degradation | Enriched pathways | frontiersin.orgnih.govnih.gov |
| Beta-Lactam Resistance | Enriched pathways | frontiersin.orgnih.govnih.gov |
Metabolite Alterations Associated with Methicillin Resistance
Metabolomic profiling identifies alterations in metabolite levels in MRSA compared to MSSA frontiersin.orgnih.govnih.govplos.orgasm.org. These changes reflect metabolic adaptations that contribute to the resistant phenotype asm.orgresearchgate.net. Studies have detected numerous metabolites with differential abundance between the strains frontiersin.orgnih.govnih.govplos.org. Enriched metabolic pathways in MRSA can include those related to arginine metabolism and biosynthesis frontiersin.orgnih.govnih.gov. Metabolic profiling can also differentiate between effective and ineffective antibiotic treatments based on distinct metabolite patterns plos.org. Alterations in central and amino acid metabolism, as well as pyrimidine (B1678525) and purine (B94841) metabolism, have been observed in resistant strains asm.org. For example, daptomycin-nonsusceptible S. aureus strains, which can be related to MRSA, show decreased TCA cycle activity and increased synthesis of pyrimidines, purines, and precursors for wall teichoic acid and peptidoglycan biosynthesis asm.org.
Here is a simplified representation of metabolite alterations observed in MRSA vs. MSSA:
| Metabolite/Pathway Category | Observation in MRSA vs. MSSA | Source |
| Arginine Metabolism | Enriched pathways in MRSA | frontiersin.orgnih.govnih.gov |
| Central Metabolism | Alterations observed | asm.org |
| Amino Acid Metabolism | Alterations observed | asm.org |
| Pyrimidine/Purine Metabolism | Increased synthesis in some resistant strains | asm.org |
| TCA Cycle Activity | Decreased in some resistant strains | asm.org |
| Peptidoglycan Precursors | Increased carbon flow to biosynthesis pathways in some resistant strains | asm.org |
| Valine | Identified as a depressed metabolite/biomarker in MRSA compared to MSSA in one study asm.org. | asm.org |
Identification of Novel Biomarkers and Therapeutic Targets
The integration of systems biology and omics data aids in the identification of novel biomarkers for faster diagnosis and therapeutic targets to combat methicillin resistance frontiersin.orgfrontiersin.org. By comparing the proteomic and metabolomic profiles of MRSA and MSSA, researchers can pinpoint proteins and metabolites that are uniquely associated with the resistant phenotype frontiersin.orgnih.govnih.gov. These molecules can serve as potential biomarkers for detecting MRSA infections or as targets for the development of new antimicrobial agents or strategies frontiersin.orgfrontiersin.org. For instance, identifying proteins exclusively upregulated in MRSA or metabolic pathways essential for the survival of resistant strains can guide the development of targeted therapies scispace.comfrontiersin.org. Computational approaches, such as subtractive proteomics and network analysis, are also used to identify essential bacterial proteins that are absent in the host, representing potential drug targets frontiersin.org.
Transcriptional Analysis of Bacterial Responses to Anti-MRSA Agents
Transcriptomic analysis, often employing techniques like RNA sequencing (RNA-Seq) or microarrays, allows for the large-scale study of gene expression profiles in bacteria under specific conditions, such as exposure to anti-MRSA agents. nih.govplos.orgfrontiersin.orgnih.gov This provides a snapshot of which genes are activated or repressed, offering clues about the bacterial mechanisms of survival and resistance. nih.gov
Studies utilizing transcriptomics have investigated the bacterial response to various anti-MRSA agents, revealing significant alterations in gene expression patterns. For instance, exposure of MRSA to subinhibitory concentrations of compounds like rhodomyrtone (B1254138) has been shown to modulate the expression of numerous genes involved in metabolic pathways, membrane function, and transport systems. plos.org Similarly, thioridazine, a neuroleptic drug known to enhance the killing of MRSA by β-lactams, induces major changes in the global transcriptome, impacting genes related to cell wall biosynthesis and amino acid metabolism. plos.org
Transcriptional profiling has also been used to compare methicillin-susceptible S. aureus (MSSA) and MRSA strains, highlighting differences in gene expression that contribute to the resistant phenotype. nih.gov These studies underscore the power of transcriptional analysis in identifying genes and pathways involved in the bacterial response to methicillin and other anti-MRSA agents.
Gene Regulation in Response to Antimicrobials
The expression of genes involved in methicillin resistance, particularly mecA, is tightly regulated. The primary regulatory system for mecA expression involves the mecR1-mecI locus, which is often located adjacent to mecA on the SCCmec element. nih.govwikipedia.orgnih.govuprm.edu MecI acts as a transcriptional repressor, binding to the mecA promoter and preventing its transcription in the absence of β-lactam antibiotics. wikipedia.orguprm.edu MecR1 functions as a sensor-inducer. wikipedia.orguprm.edu In the presence of β-lactams, MecR1 initiates a signal transduction cascade that leads to the proteolytic cleavage of MecI, thereby lifting the repression and allowing mecA transcription. wikipedia.orguprm.eduplos.org
Another regulatory system, blaR1-blaI, which controls the expression of the β-lactamase gene (blaZ), also plays a role in regulating mecA expression, demonstrating similarities and commonalities in genetic regulation at the transcriptional level between these two resistance mechanisms. nih.govwikipedia.orgdovepress.comresearchgate.net While the blaR1-blaI system is the main mechanism for penicillin resistance in MSSA, the mecR1-mecI system is central to methicillin resistance in MRSA, and its regulatory effect is considered stronger. dovepress.com
Recent research has also identified the involvement of an anti-repressor, MecR2, which is co-transcribed with mecR1-mecI. plos.orgdovepress.com MecR2 interacts directly with MecI, destabilizing its binding to the mecA promoter and contributing to the optimal expression of β-lactam resistance, particularly in strains with functional mecR1-mecI systems. plos.orgdovepress.com
Insights into Resistance Development and Adaptive Pathways
Transcriptomic studies provide valuable insights into how bacteria develop resistance and the adaptive pathways they employ under antibiotic pressure. By comparing the transcriptional profiles of susceptible and resistant strains, or by analyzing changes in gene expression over time during antibiotic exposure, researchers can identify the genes and pathways that are differentially regulated and contribute to the resistant phenotype. researchgate.netresearchgate.net
Adaptive laboratory evolution (ALE) experiments combined with transcriptomics have been used to study the development of tolerance and resistance to antibiotics. frontiersin.orgscienceopen.com These studies can pinpoint specific mutations and the resulting transcriptional changes that lead to increased resistance. For instance, ALE experiments with daptomycin (B549167) in MRSA have shown distinct proteome and transcriptome profiles in tolerant and resistant strains, highlighting different adaptive strategies involving cell wall modifications and metabolic reprogramming. frontiersin.orgscienceopen.com
Transcriptional analysis can also reveal the complex interplay between antibiotic resistance and other bacterial processes, such as virulence. Studies have suggested a negative regulatory relationship between mecA expression and the expression of certain virulence factors, indicating a potential link between resistance and virulence in MRSA. biorxiv.org
Furthermore, transcriptomics can help to uncover novel mechanisms of resistance or reduced susceptibility that are independent of the canonical mecA-mediated resistance. researchgate.netbiorxiv.org For example, some studies have identified transcriptional adaptations in genes involved in cell wall biosynthesis or metabolic pathways that contribute to reduced susceptibility to antibiotics like vancomycin (B549263) or daptomycin in MRSA. researchgate.netscienceopen.com
The integration of transcriptomic data with other omics data, such as proteomics and metabolomics, within a systems biology framework allows for a more holistic understanding of the adaptive responses of bacteria to methicillin and other anti-MRSA agents, paving the way for the identification of new therapeutic targets and strategies. nih.govnih.govresearchgate.netmdpi.com
Table 1: Examples of Genes and Regulatory Elements Involved in Methicillin Resistance and Their Roles
| Gene/Element | Role in Methicillin Resistance | Regulation |
| mecA | Encodes PBP2a, a penicillin-binding protein with low affinity for β-lactams, enabling cell wall synthesis in the presence of antibiotics. wikipedia.orgnih.govwikipedia.orgnih.gov | Regulated by mecR1-mecI and influenced by blaR1-blaI and mecR2. nih.govwikipedia.orguprm.eduplos.orgdovepress.comresearchgate.net |
| mecI | Transcriptional repressor of mecA. wikipedia.orguprm.edu | Cleaved in the presence of β-lactams via MecR1-mediated signal transduction. wikipedia.orguprm.eduplos.org |
| mecR1 | Sensor-inducer for mecA expression, initiating the signal cascade in response to β-lactams. wikipedia.orguprm.edu | Integral membrane protein that detects β-lactams. uprm.edu |
| mecR2 | Anti-repressor that interacts with MecI, promoting its proteolysis and optimal mecA expression. plos.orgdovepress.com | Co-transcribed with mecR1-mecI. plos.orgdovepress.com |
| blaZ | Encodes β-lactamase, conferring resistance to penicillins by hydrolyzing the β-lactam ring. wikidoc.orgwikipedia.orgresearchgate.net | Regulated by blaR1-blaI. nih.govwikipedia.orgdovepress.comresearchgate.net |
| blaI | Transcriptional repressor of blaZ. wikipedia.orgresearchgate.net | Homologous to MecI, its repression is lifted by BlaR1 in the presence of β-lactams. wikipedia.orgresearchgate.net |
| blaR1 | Sensor-inducer for blaZ expression. wikipedia.orgresearchgate.net | Homologous to MecR1. wikipedia.orgresearchgate.net |
| SCCmec | Mobile genetic element carrying the mecA gene and associated regulatory elements. wikipedia.orgnih.gov | Integrates into and excises from the S. aureus chromosome via ccr recombinases. wikipedia.org |
| ccr genes | Encode recombinases responsible for the site-specific integration and excision of SCCmec. wikipedia.org | Located within the SCCmec element. wikipedia.org |
| fem genes | Chromosomal genes influencing the synthesis of peptidoglycan precursor molecules, affecting the expression of methicillin resistance. nih.gov | Involved in cell wall biosynthesis. nih.gov |
| murF | Gene involved in cell wall synthesis, identified as an auxiliary gene essential for optimal methicillin resistance expression. nih.gov | Suboptimal transcription affects the expression of a large number of genes. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
